Pirmagrel

Vue d'ensemble

Description

Le Pirmagrel est un puissant inhibiteur de la thromboxane synthétase. Il est principalement utilisé en recherche scientifique pour sa capacité à inhiber la synthèse du thromboxane, un composé impliqué dans l'agrégation plaquettaire et la vasoconstriction . Ceci fait du this compound un outil précieux dans l'étude des maladies cardiovasculaires et de la thrombose .

Mécanisme D'action

Target of Action

Pirmagrel, also known as CGS-13080, is a small molecule drug . Its primary target is TXA2 synthase , also known as thromboxane A2 synthase . This enzyme plays a crucial role in the biosynthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator .

Mode of Action

This compound acts as a selective inhibitor of TXA2 synthase . By inhibiting this enzyme, this compound prevents the synthesis of thromboxane A2, thereby reducing platelet aggregation and vasoconstriction .

Biochemical Pathways

The inhibition of TXA2 synthase by this compound affects the thromboxane-prostanoid pathway . Thromboxane A2 is a part of the eicosanoid family of signaling molecules, which are derived from arachidonic acid. By inhibiting the production of thromboxane A2, this compound can reduce platelet aggregation and vasoconstriction, which are key factors in the formation of blood clots .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound has a high bioavailability of ≥79% . It has a biological half-life of approximately 7 hours (range 2 to 15 hours) . The compound is primarily excreted in the urine (~68% as inactive metabolites) and feces (27% as inactive metabolites) .

Result of Action

The primary result of this compound’s action is a significant reduction in serum thromboxane B2 levels, the stable metabolic product of thromboxane A2 . This leads to a decrease in platelet aggregation and vasoconstriction, reducing the risk of blood clot formation .

Analyse Biochimique

Biochemical Properties

Pirmagrel plays a significant role in biochemical reactions by inhibiting thromboxane synthetase, an enzyme responsible for the production of thromboxane A2 from prostaglandin H2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, this compound effectively reduces the levels of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction . This compound interacts with thromboxane synthetase through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of prostaglandin H2 to thromboxane A2 .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in endothelial cells and platelets. In endothelial cells, this compound reduces the production of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction . This effect is crucial in preventing thrombotic events and improving blood flow. Additionally, this compound has been observed to modulate cell signaling pathways involved in inflammation and coagulation, further contributing to its antithrombotic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of thromboxane synthetase, thereby inhibiting its activity. This binding prevents the conversion of prostaglandin H2 to thromboxane A2, leading to a reduction in thromboxane A2 levels . The inhibition of thromboxane synthetase by this compound is competitive, meaning that it competes with prostaglandin H2 for binding to the enzyme’s active site . This competitive inhibition results in a decrease in thromboxane A2 production, which in turn reduces platelet aggregation and vasoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is rapidly eliminated from the plasma, with a distribution half-life of approximately 6.7 minutes and a terminal half-life of 73 minutes . Despite its rapid elimination, this compound causes a sustained suppression of thromboxane B2 levels, a stable metabolite of thromboxane A2, during continuous infusion . This sustained suppression indicates that this compound remains effective in inhibiting thromboxane synthetase over an extended period, even as its plasma levels decrease .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that lower doses of this compound effectively reduce thromboxane A2 production without causing significant adverse effects . Higher doses of this compound can lead to toxic effects, including gastrointestinal disturbances and renal toxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of thromboxane synthetase. It interacts with enzymes such as thromboxane synthetase and prostaglandin H2, leading to a reduction in thromboxane A2 production . This interaction affects the metabolic flux of arachidonic acid, a precursor of prostaglandin H2, and ultimately reduces the levels of thromboxane A2 and its metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the bloodstream. It reaches a steady-state plasma level rapidly and is distributed throughout the body with a distribution half-life of 6.7 minutes . The compound is then eliminated from the plasma with a terminal half-life of 73 minutes . This compound’s distribution and transport are crucial for its effectiveness in inhibiting thromboxane synthetase and reducing thromboxane A2 levels .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with thromboxane synthetase . This interaction occurs in the cytosol, where thromboxane synthetase is located, allowing this compound to effectively inhibit the enzyme’s activity . The localization of this compound within the cytoplasm is essential for its role in reducing thromboxane A2 production and its subsequent effects on platelet aggregation and vasoconstriction .

Méthodes De Préparation

La synthèse du Pirmagrel implique plusieurs étapes, commençant par la préparation de la liqueur mère. Typiquement, 2 mg du composé sont dissous dans 50 μL de diméthylsulfoxyde (DMSO) pour atteindre une concentration de 40 mg/mL . La voie de synthèse et les conditions de réaction pour la production industrielle ne sont pas largement documentées, mais le composé est disponible à des fins de recherche auprès de divers fournisseurs .

Analyse Des Réactions Chimiques

Le Pirmagrel subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers métabolites.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner différents produits.

Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant ses groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications De Recherche Scientifique

Le Pirmagrel a plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition de la synthèse du thromboxane.

Biologie : Aide à comprendre le rôle du thromboxane dans divers processus biologiques.

Médecine : Investigated for its potential in treating cardiovascular diseases and thrombosis.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la synthèse du thromboxane

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement la thromboxane synthétase, une enzyme responsable de la production de thromboxane A2 à partir de la prostaglandine H2 . Cette inhibition réduit les niveaux de thromboxane A2, ce qui conduit à une diminution de l'agrégation plaquettaire et de la vasoconstriction. Les cibles moléculaires impliquées comprennent la thromboxane synthétase et le récepteur du thromboxane A2 .

Comparaison Avec Des Composés Similaires

Le Pirmagrel est unique par son inhibition sélective de la thromboxane synthétase. Les composés similaires comprennent :

Clopidogrel : Une autre thiénopyridine qui inhibe également l'agrégation plaquettaire en bloquant les récepteurs P2Y12.

Ticlopidine : Similaire au Prasugrel et au Clopidogrel, il inhibe l'agrégation plaquettaire mais a un profil de sécurité différent.

L'unicité du this compound réside dans son inhibition spécifique de la thromboxane synthétase, tandis que les autres composés ciblent principalement les récepteurs de l'adénosine diphosphate.

Propriétés

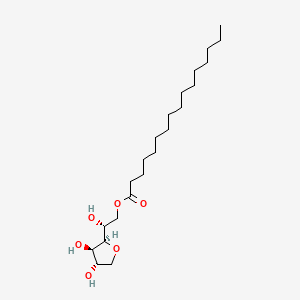

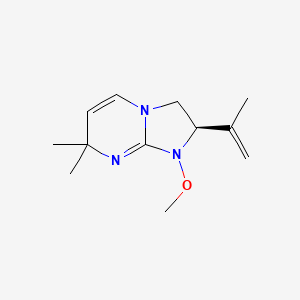

IUPAC Name |

6-imidazo[1,5-a]pyridin-5-ylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFOFTJHFFTNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN2C(=C1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234982 | |

| Record name | Pirmagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85691-74-3 | |

| Record name | Pirmagrel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085691743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirmagrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRMAGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5H2VA91V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pirmagrel?

A1: this compound functions as a thromboxane synthase inhibitor. [, , ] This means it prevents the conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregator. By inhibiting thromboxane A2 production, this compound tips the balance towards prostacyclin, a vasodilator and inhibitor of platelet aggregation.

Q2: How does this compound's activity in pre-eclampsia differ from its effects in normal physiological conditions?

A2: Research suggests that this compound can normalize the imbalance of thromboxane A2 and prostacyclin observed in pre-eclampsia. [] Cytotrophoblasts from pre-eclamptic pregnancies typically exhibit increased thromboxane A2 production. This compound, at low concentrations, effectively inhibits this elevated thromboxane production, leading to a concurrent increase in prostacyclin levels. This normalization effect may be beneficial in mitigating the vasoconstriction and platelet aggregation associated with pre-eclampsia.

Q3: Does this compound directly interact with thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptors?

A3: While this compound primarily acts as a thromboxane synthase inhibitor, studies indicate that it also possesses a weaker affinity for TXA2/PG-END receptors compared to dedicated antagonists like GR32191 or SQ29548. [] This direct receptor interaction might contribute to this compound's overall efficacy in inhibiting thromboxane A2-mediated effects.

Q4: Has this compound demonstrated efficacy in animal models of disease?

A4: Yes, studies in young spontaneously hypertensive rats (SHR), a model for studying hypertension, have shown this compound's ability to reduce exaggerated tubuloglomerular feedback activity. [, ] This effect is likely mediated by the inhibition of thromboxane A2, which contributes to the heightened sensitivity of this feedback mechanism in SHR.

Q5: Are there specific analytical methods used to study this compound?

A5: While the provided research abstracts don't delve into specific analytical techniques for this compound, it's safe to assume that standard methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for its detection and quantification in biological samples. Additionally, radioligand binding assays using tritiated ligands like [3H]SQ29548 are likely used to study its interaction with TXA2/PG-END receptors. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.